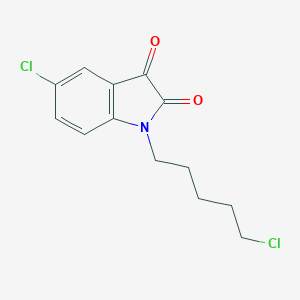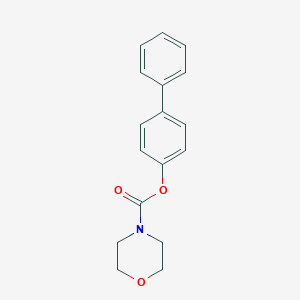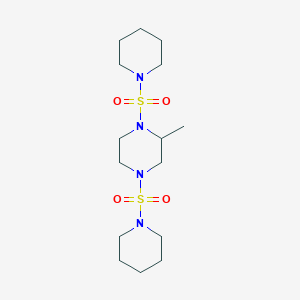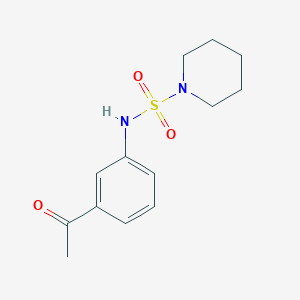![molecular formula C18H23N3O5S2 B289008 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine](/img/structure/B289008.png)
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as NSC 5114 and is a potent inhibitor of the sulfonylurea receptor (SUR) that is involved in glucose metabolism and insulin secretion.
作用機序
The mechanism of action of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine involves the inhibition of the sulfonylurea receptor (SUR), which is involved in glucose metabolism and insulin secretion. This compound binds to the SUR and prevents the release of insulin from the pancreatic beta cells. It also inhibits the uptake of glucose by the cells, which leads to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine have been extensively studied. It has been found to decrease blood glucose levels in animal models of diabetes and obesity. It has also been found to inhibit the growth of certain cancer cells. However, further studies are required to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
The advantages of using 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine in lab experiments include its potency as a SUR inhibitor and its potential applications in various fields of scientific research. However, there are also some limitations to using this compound in lab experiments, such as its complex synthesis method and potential toxicity.
将来の方向性
There are several future directions for the research on 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine. One potential direction is to study its potential applications in the treatment of metabolic disorders such as diabetes and obesity. Another direction is to study its potential applications in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are required to fully understand the biochemical and physiological effects of this compound and its potential toxicity.
合成法
The synthesis of 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine involves a multi-step process that requires specific reagents and conditions. The first step involves the reaction of 2-naphthylsulfonyl chloride with piperazine in the presence of a base to form 4-(2-naphthylsulfonyl)-1-piperazine. The second step involves the reaction of the previous compound with morpholine in the presence of a base to form 4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine. The final product is then purified using various techniques such as column chromatography and recrystallization.
科学的研究の応用
4-{[4-(2-Naphthylsulfonyl)-1-piperazinyl]sulfonyl}morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the sulfonylurea receptor (SUR), which is involved in glucose metabolism and insulin secretion. This compound has been used in studies related to diabetes, obesity, and other metabolic disorders. It has also been studied for its potential applications in cancer research, as it has been found to inhibit the growth of certain cancer cells.
特性
分子式 |
C18H23N3O5S2 |
|---|---|
分子量 |
425.5 g/mol |
IUPAC名 |
4-(4-naphthalen-2-ylsulfonylpiperazin-1-yl)sulfonylmorpholine |
InChI |
InChI=1S/C18H23N3O5S2/c22-27(23,18-6-5-16-3-1-2-4-17(16)15-18)19-7-9-20(10-8-19)28(24,25)21-11-13-26-14-12-21/h1-6,15H,7-14H2 |
InChIキー |
SVPVHLRTPFJUHP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)N4CCOCC4 |
正規SMILES |
C1CN(CCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2)S(=O)(=O)N4CCOCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-amino-1-[6-(3,5-dimethylphenoxy)-2-phenylpyrimidin-4-yl]-3-(methylthio)-1H-pyrazole-4-carbonitrile](/img/structure/B288926.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-(methylthio)pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B288928.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-ethyl-1H-pyrazole-4-carbonitrile](/img/structure/B288930.png)
![5-amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methyl-1H-pyrazole-4-carbonitrile](/img/structure/B288931.png)
![5-Amino-1-[6-(4-chloro-2-methylphenoxy)-2-phenylpyrimidin-4-yl]-3-methylsulfanylpyrazole-4-carbonitrile](/img/structure/B288932.png)
![7-methoxy-4-[(phenylsulfanyl)methyl]-2H-chromen-2-one](/img/structure/B288936.png)
![2-[4-(2-Chloroethyl)-1-piperazinyl]-1-[4-(dimethylamino)-1-naphthyl]-2-oxoethanone](/img/structure/B288939.png)
![8,11,14-Trimethyl-7,8,13,14-tetrahydronaphtho[2,1-c][1,5]benzodiazocine-5-carbaldehyde](/img/structure/B288940.png)



![1-{[4-(2,3-Dichlorophenyl)-1-piperazinyl]sulfonyl}azepane](/img/structure/B288976.png)

![N-(4-bromophenyl)-2-[4-(4-morpholinylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B289000.png)